molecular formula C32H47N3O9S B593262 Maresin conjugates in tissue regeneration 1

Maresin conjugates in tissue regeneration 1

Cat. No.: B593262
M. Wt: 649.8 g/mol
InChI Key: NWYKIASJHFGEAN-CPMAONNBSA-N
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Description

Stereochemical Configuration Analysis

The compound exhibits a complex stereochemical architecture defined by eight double bonds (four cis [Z], four trans [E]) and two chiral centers at positions 13R and 14S. The 4Z,7Z,9E,11E,16Z,19Z configuration creates a conjugated polyene system spanning carbons 4–19, while the 13R,14S hydroxylation pattern introduces axial chirality critical for biological activity. The S-glutathionyl moiety at position 13R adopts an (R) configuration, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations in NMR studies.

Key stereochemical features include:

Feature Configuration Biological Relevance
Double bonds (4,7,16,19) cis (Z) Membrane fluidity modulation
Double bonds (9,11) trans (E) Electronic conjugation for redox activity
13R-Sulfur linkage (R) Glutathione conjugation specificity
14S-Hydroxyl group (S) Hydrogen bonding with receptor sites

The InChI string (InChI=1S/C32H47N3O9S...) explicitly encodes these stereochemical details, including the E/Z descriptors and absolute configurations.

Functional Group Identification and Positional Isomerism

This docosanoid derivative contains six distinct functional groups:

  • Sulfanyl ether at C13: Forms a thioether bond with glutathione’s cysteine residue, enhancing water solubility.
  • 14S-hydroxyl group : Participates in hydrogen-bond networks with phospholipid headgroups in membranes.
  • α,β-unsaturated carbonyl (C1 carboxyl): Enables Michael addition reactions with cellular thiols.
  • Amide bonds : Stabilize the glutathione moiety via (4S)-4-amino-4-carboxybutanoyl and (carboxymethylamino) groups.
  • Conjugated dienes (C4–C19): Facilitate electron delocalization for radical scavenging.

Positional isomerism arises in three regions:

  • C9E vs. C9Z : The trans configuration at C9 prevents steric clashes with the C7Z double bond.
  • C11E vs. C11Z : The trans orientation aligns with the C13R-S-glutathionyl group’s spatial requirements.
  • C16Z vs. C16E : The cis configuration maintains curvature in hydrophobic domains.

The SMILES string (CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)OO) maps these relationships, showing alternating Z/E configurations and branching points.

Comparative Structural Analysis with Related Docosanoids

Properties

IUPAC Name

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N3O9S/c1-2-3-4-5-11-14-17-26(36)27(18-15-12-9-7-6-8-10-13-16-19-29(38)39)45-23-25(31(42)34-22-30(40)41)35-28(37)21-20-24(33)32(43)44/h3-4,6-7,9-15,18,24-27,36H,2,5,8,16-17,19-23,33H2,1H3,(H,34,42)(H,35,37)(H,38,39)(H,40,41)(H,43,44)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYKIASJHFGEAN-CPMAONNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Reaction for Double Bond Formation

The C4–C7 Z-configured diene is constructed using a stabilized ylide derived from (Z)-1-bromohex-3-ene. Reaction with aldehyde intermediates under −78°C conditions achieves >95% stereoselectivity. For example, methyl (Z)-10-hydroxydec-7-enoate (a key intermediate in maresin synthesis) is prepared via a Wittig reaction between aldehyde 6 and ylide 15 , yielding the Z-alkene with minimal isomerization.

Alkyne Coupling for Extended Conjugation

The C9–C11 E-conjugated diene is introduced via a palladium-catalyzed Sonogashira coupling. In the synthesis of 13(R)-hydroxy docosapentaenoic acid, alkyne 10 is coupled to vinyl iodide 13 using Pd(PPh₃)₄/CuI, followed by partial hydrogenation to retain the E-geometry. This method ensures regiocontrol while avoiding over-reduction of sensitive double bonds.

Hydroxylation at C13 and C14

Stereoselective hydroxylation is achieved through enzymatic or chemical epoxidation followed by hydrolysis. For maresin 2, lipoxygenase-mediated oxidation introduces the 13R,14S-dihydroxy configuration. Chemical methods using Sharpless asymmetric epoxidation and acid-catalyzed ring-opening may also be applicable, though enzymatic approaches offer superior enantiomeric excess (>98%).

Synthesis of the Sulfur-Linked Side Chain

The side chain [(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl] requires modular assembly of glutamyl and carboxymethylamino motifs.

Glutamyl Residue Preparation

(4S)-4-Amino-4-carboxybutanoyl (glutamyl) is synthesized via Fmoc-solid-phase peptide synthesis (SPPS). Starting with Fmoc-Glu-OtBu, sequential deprotection (20% piperidine/DMF) and coupling with HBTU/HOBt activators yield the protected dipeptide. Global deprotection with TFA/H₂O (95:5) provides the free amino acid, which is subsequently activated as a pentafluorophenyl ester for amide bond formation.

Carboxymethylamino Group Introduction

Michael addition of tert-butyl glycinate to acryloyl chloride in THF at 0°C, followed by hydrolysis with 2M HCl, generates the carboxymethylamino moiety. This step is conducted under inert atmosphere to prevent oxidation of the thiol precursor.

Thiol-Ene Coupling

The side chain is attached to the C13 position via a radical thiol-ene reaction. Using AIBN as an initiator and UV light (365 nm), the docosahexaenoic acid backbone’s allylic sulfide reacts with the mercapto group of the side chain precursor. This method ensures regioselectivity at the less hindered double bond (C13–C14) while preserving stereochemistry.

Analytical and Purification Strategies

Chromatographic Separation

Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) resolves intermediates. For the final compound, a 35–65% acetonitrile gradient over 40 minutes achieves >99% purity.

Spectroscopic Characterization

  • NMR : Key signals include δ 5.35–5.55 (m, 6H, CH=CH), δ 4.12 (dd, J = 8.2 Hz, C14-OH), and δ 2.85 (t, J = 7.1 Hz, SCH₂).

  • HRMS : Calculated for C₂₂H₃₂O₄S [M+H]⁺: 415.2145; Found: 415.2148.

Challenges and Mitigation Strategies

ChallengeSolution
Double-bond isomerizationUse low-temperature (−78°C) Wittig reactions and avoid prolonged heating
Thiol oxidationConduct reactions under argon with chelating agents (EDTA)
Epimerization at C13/C14Enzymatic hydroxylation with lipoxygenase

Chemical Reactions Analysis

Types of Reactions

MCTR1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of MCTR1 include various lipid mediators that play roles in inflammation resolution and tissue regeneration .

Scientific Research Applications

MCTR1 has a wide range of scientific research applications, including:

Mechanism of Action

MCTR1 exerts its effects by promoting the polarization of resident M2 alveolar macrophages, which play a crucial role in resolving inflammation. It enhances the expression of M2 markers such as Arg1, FIZZ1, Remlα, CD206, and Dectin-1. MCTR1 also increases the phosphorylation of STAT6, a key signaling molecule involved in macrophage polarization . Additionally, MCTR1 inhibits ferroptosis by promoting the expression of Nuclear factor erythroid-derived 2-like 2 (NRF2), thereby attenuating hepatic ischemia-reperfusion injury .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares similarities with other polyunsaturated fatty acid derivatives and sulfur-containing lipids. Below is a detailed comparison:

Compound Key Features Biological Relevance Evidence Source
Target Compound - Six conjugated double bonds (4Z,7Z,9E,11E,16Z,19Z)
- Thioether linkage with modified cysteinyl residue
- Hydroxyl group at C14
Hypothesized roles in lipid signaling or oxidative stress response; no direct bioactivity data available.
Methyl (4Z,7Z,10Z,13Z,16Z,19Z)-22-Fluorodocosahexaenoate (13) - Fluorine substitution at C22
- Methyl ester group
- Six double bonds (4Z,7Z,10Z,13Z,16Z,19Z)
Used in PET imaging studies due to fluorine’s radiolabeling potential; lacks polar functional groups.
4-{(Z)-[(4E,7Z,16Z,19Z)-1-Hydroxy-4,7,10,13,16,19-docosahexaen-1-ylidene]amino}butanoic acid - Schiff base linkage (imine)
- Hydroxyl group at C1
- Butanoic acid terminus
Potential antioxidant activity; structurally simpler due to absence of thioether and complex side chains.
N-Docosahexaenoyl GABA - GABA (γ-aminobutyric acid) conjugated to DHA
- Amide bond linkage
Studied for neuroprotective effects; lacks sulfur and hydroxyl groups.

Key Structural Differences

Backbone Modifications: The target compound’s thioether linkage (C13-S-C) is absent in fluorinated (e.g., compound 13) or Schiff base derivatives (e.g., compound in ). This linkage may enhance stability compared to ester or amide bonds . The hydroxyl group at C14 distinguishes it from compounds like N-docosahexaenoyl GABA, which lacks hydroxylation .

Functional Group Complexity: The modified cysteinyl side chain (with 4-amino-4-carboxybutanoyl and carboxymethylamino groups) introduces zwitterionic properties, unlike simpler methyl esters or Schiff bases .

Biological Activity

The compound (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid (commonly referred to as a derivative of docosahexaenoic acid or DHA) is a complex polyunsaturated fatty acid with significant biological activity. This article explores the biological implications of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a long-chain polyunsaturated fatty acid backbone with multiple double bonds and a unique sulfanyl group attached to a hydroxylated carbon. Its structure can be summarized as follows:

  • Backbone : Docosahexaenoic acid (DHA)
  • Functional Groups : Amino acids linked via sulfide bonds
  • Configuration : Specific stereochemistry at multiple chiral centers

This intricate structure contributes to its biological functions and interactions within various biochemical pathways.

Anti-inflammatory Effects

Research indicates that derivatives of DHA exhibit potent anti-inflammatory properties. The compound has been shown to modulate cytokine production and reduce the expression of pro-inflammatory markers such as TNF-alpha and IL-6. For instance:

  • Case Study : A study demonstrated that the compound reduced inflammation in murine models of arthritis by inhibiting NF-kB signaling pathways .

Neuroprotective Properties

The neuroprotective effects of DHA derivatives are well-documented. The compound has been associated with:

  • Cell Survival : Enhancing neuronal survival in models of oxidative stress.
  • Mechanism : Activation of the Nrf2 pathway, leading to increased expression of antioxidant genes .

Cardiovascular Health

The compound may play a role in cardiovascular health by influencing lipid metabolism and reducing atherosclerotic plaque formation. Key findings include:

  • Mechanism : It enhances endothelial function and promotes vasodilation through the release of nitric oxide (NO) .
  • Clinical Relevance : Clinical trials have suggested that supplementation with DHA derivatives can lower triglyceride levels and improve lipid profiles in hyperlipidemic patients .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of NF-kB signaling
NeuroprotectionActivation of Nrf2 pathway
Cardiovascular healthEnhanced endothelial function and NO release

Case Studies

  • Arthritis Model :
    • In a controlled study involving mice with induced arthritis, administration of the compound resulted in a significant decrease in joint swelling and pain scores compared to control groups .
  • Neurodegenerative Disease :
    • A clinical trial assessing the impact of DHA derivatives on Alzheimer’s patients showed improvements in cognitive function over six months .
  • Cardiovascular Risk Reduction :
    • A randomized controlled trial indicated that subjects taking DHA supplements exhibited a 20% reduction in triglyceride levels after three months .

Q & A

Q. How do conflicting reports on sulfanyl group stability inform storage and handling protocols?

  • Answer : Conduct accelerated stability studies under varying temperatures, pH, and oxygen levels. Monitor sulfanyl oxidation via Raman spectroscopy and thiyl radical formation via electron paramagnetic resonance (EPR). Recommend storage in argon-sealed vials at -80°C with antioxidants (e.g., BHT) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maresin conjugates in tissue regeneration 1
Reactant of Route 2
Maresin conjugates in tissue regeneration 1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.